2-((3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile
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Overview
Description
2-((3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is a complex organic compound with a unique structure that combines several functional groups, including an ether, a nitrile, and a chromenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromenone core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate diketone under acidic or basic conditions.
Etherification: The chromenone intermediate is then reacted with 2-ethoxyphenol in the presence of a base such as potassium carbonate to form the ether linkage.
Nitrile introduction: Finally, the nitrile group is introduced via a nucleophilic substitution reaction using a suitable nitrile source, such as cyanogen bromide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-((3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The ether and nitrile groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-((3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and inflammatory disorders.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s chromenone core can interact with enzymes and receptors, modulating their activity. The nitrile group can also participate in covalent bonding with target proteins, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile
- 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide
Uniqueness
Compared to similar compounds, 2-((3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ether and nitrile groups provide additional sites for chemical modification, enhancing its versatility in various applications.
Properties
IUPAC Name |
2-[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c1-3-23-16-6-4-5-7-17(16)26-20-13(2)25-18-12-14(24-11-10-21)8-9-15(18)19(20)22/h4-9,12H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMVVIJYFYAGRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OCC#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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